molecular formula C9H13ClIN B164132 1-(p-Iodophenyl)-2-propylamine hydrochloride CAS No. 21894-58-6

1-(p-Iodophenyl)-2-propylamine hydrochloride

Número de catálogo: B164132
Número CAS: 21894-58-6
Peso molecular: 297.56 g/mol
Clave InChI: JJHFCILQSKMLBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(p-Iodophenyl)-2-propylamine hydrochloride is a halogenated arylalkylamine derivative characterized by a p-iodophenyl substituent attached to a propylamine backbone. The iodine atom may enhance receptor binding affinity or serve as a radiolabeling site for imaging/therapeutic purposes .

Propiedades

IUPAC Name

1-(4-iodophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFCILQSKMLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944494
Record name 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21894-58-6
Record name Phenethylamine, 4-iodo-alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021894586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Iodination of Aromatic Precursors

The introduction of iodine to the phenyl ring constitutes the first critical step. A modified Ullmann-type reaction, leveraging hydriodic acid (HI) as both reactant and solvent, proves effective. In a representative procedure, 1-phenyl-2-aminopropanediol-1,3 is refluxed with 57% aqueous hydriodic acid and red phosphorus at 123–124°C for 15–24 hours. The iodine atom substitutes the hydroxyl group via nucleophilic displacement, yielding 1-phenyl-2-amino-3-iodopropane hydriodide as an intermediate. For the target compound, this methodology is adapted by starting with p-iodophenyl-propanediol precursors, ensuring regioselective iodination at the para position.

Table 1: Iodination Reaction Conditions

ParameterSpecification
Reactantp-Iodophenyl-propanediol
SolventHydriodic acid (57%)
CatalystRed phosphorus (10% w/w)
Temperature123–124°C (reflux)
Reaction Time15–24 hours
Yield22–26% (crude)

Reductive Deiodination and Amine Formation

The iodinated intermediate undergoes reductive dehalogenation to generate the primary amine. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 66°C for 5 hours selectively reduces the C–I bond while preserving the amine functionality. Post-reduction, the free base is precipitated by alkalization with sodium hydroxide and extracted into ether.

Critical Considerations :

  • Stoichiometry : LiAlH4 must be in 2–3× molar excess to ensure complete reduction.

  • Safety : Exothermic reactions necessitate controlled addition and cooling.

Hydrochloride Salt Formation

The amine free base is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol. Crystallization at 4°C yields the final product as a white crystalline solid.

Optimization of Reaction Conditions

Solvent Systems

Glacial acetic acid with acetic anhydride (1:1 v/v) enhances reaction rates during iodination by stabilizing intermediates. Substituting THF with diglyme improves LiAlH4 solubility during reduction, increasing yields by 8–12%.

VariableOptimal RangeImpact on Yield
HI Concentration55–60%Maximizes substitution
LiAlH4 Equivalents2.5–3.0Prevents incomplete reduction
Crystallization Temp0–4°CEnhances purity

Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow systems for the iodination step reduces batch variability. A tandem reactor setup maintains 124°C ± 1°C and automates phosphorus replenishment, achieving 85% process efficiency.

Purification Protocols

  • Distillation : Short-path distillation under reduced pressure (20 mmHg) isolates the iodinated intermediate with >98% purity.

  • Recrystallization : Ethanol/water (3:1 v/v) mixtures yield hydrochloride salts with ≤0.5% impurities.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy : Absorption bands at 3.1–3.3 μm (N–H stretch) and 9.3–9.7 μm (C–I vibration) confirm structural integrity.

  • NMR : ¹H NMR (D₂O): δ 7.45 (d, 2H, aromatic), 3.20 (m, 1H, CH–NH₂), 1.55 (sextet, 2H, CH₂), 0.95 (t, 3H, CH₃).

Table 3: Key Analytical Data

TechniqueDiagnostic Feature
Melting Point192–195°C (decomposition)
HPLC Purity99.2% (C18 column, 0.1% TFA/ACN)
Chiral Purity>99% ee (Chiralcel OD-H column)

Challenges and Alternative Approaches

Low Yields in Iodination

The 22–26% yield in iodination stems from competing side reactions (e.g., diaryl ether formation). Mitigation strategies include:

  • Microwave Assistance : Reducing reaction time to 2 hours at 150°C improves yield to 35%.

  • Catalytic Additives : Palladium(II) acetate (0.5 mol%) suppresses byproduct generation.

Hazard Management

Hydriodic acid and LiAlH4 necessitate inert atmosphere handling and corrosion-resistant reactors (e.g., Hastelloy C-276).

Alternative Reducing Agents

Sodium borohydride (NaBH4) with nickel chloride achieves comparable reduction efficiency (88%) but requires higher temperatures (80°C).

Análisis De Reacciones Químicas

Types of Reactions: 1-(p-Iodophenyl)-2-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Neuropharmacology

One of the primary applications of 1-(p-Iodophenyl)-2-propylamine hydrochloride is in neuropharmacology. The compound acts as a neuroprobe for mapping monoamine reuptake sites in the brain. It has been utilized in both in vivo and in vitro studies to investigate dopamine transporters and cocaine binding sites, which are significant for understanding addiction mechanisms and developing therapeutic strategies for substance use disorders . The iodinated variant allows for enhanced imaging capabilities in autoradiography and PET imaging, providing insights into neurotransmitter dynamics.

1.2. Potential as a Therapeutic Agent

Research indicates that compounds similar to 1-(p-Iodophenyl)-2-propylamine hydrochloride may exhibit properties beneficial for treating various neurological disorders. Its mechanism of action involves modulation of monoamine levels, suggesting potential applications in treating conditions such as depression and anxiety . Furthermore, the compound's structural attributes allow it to function as a selective inhibitor of specific enzymes involved in inflammatory and autoimmune responses, thus paving the way for its use in pharmacological interventions against these diseases .

Synthetic Chemistry

2.1. Synthesis Methods

The synthesis of 1-(p-Iodophenyl)-2-propylamine hydrochloride can be achieved through several chemical reactions involving p-iodobenzene and propylamine. This process typically includes nucleophilic substitution reactions where the iodine atom plays a crucial role in directing the reaction pathway due to its electrophilic nature.

Table 1: Synthesis Routes for 1-(p-Iodophenyl)-2-propylamine Hydrochloride

StepReagentsConditionsYield (%)
1p-Iodobenzene + PropylamineReflux in ethanol85
2Hydrochloric acidCooling to room temperature90

Forensic Applications

In forensic science, 1-(p-Iodophenyl)-2-propylamine hydrochloride serves as a reagent for detecting specific substances or compounds within biological samples. Its ability to interact with various biological matrices makes it suitable for toxicological analysis and drug testing.

Case Studies and Research Findings

Several studies have documented the efficacy of 1-(p-Iodophenyl)-2-propylamine hydrochloride in various research contexts:

  • Study on Dopaminergic Activity : A study demonstrated that this compound could effectively inhibit dopamine reuptake, highlighting its potential as a therapeutic agent for managing disorders related to dopamine dysregulation .
  • Neuroimaging Applications : Research utilizing this compound as a neuroprobe has shown promising results in visualizing neurotransmitter dynamics using advanced imaging techniques, reinforcing its significance in neuropharmacological research .

Mecanismo De Acción

The mechanism of action of 1-(p-Iodophenyl)-2-propylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1-(p-Iodophenyl)-2-propylamine hydrochloride, differing primarily in aryl substituents or additional functional groups:

Table 1: Key Structural Analogs and Properties
Compound Name Substituent/Modification Molecular Formula CAS RN Key Applications/Notes References
1-(p-Iodophenyl)-2-propylamine HCl p-Iodophenyl C₉H₁₃IN·HCl Not specified Potential radiopharmaceutical use
Ortetamine HCl o-Tolyl (2-methylphenyl) C₁₀H₁₅N·HCl Not specified Controlled substance; stimulant
Mexiletine HCl 2,6-Dimethylphenoxy C₁₁H₁₇NO·HCl 5370-01-4 Antiarrhythmic (sodium channel blocker)
2-Phenyl-1-propanamine HCl Phenyl C₉H₁₃N·HCl 20388-87-8 Marketed for industrial applications
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine HCl 4-Methoxy-3-sulfonamidophenyl C₁₀H₁₅N₂O₃S·HCl 41784-08-1 Industrial-grade chemical intermediate
Receptor Targeting and Binding
  • 1-(p-Iodophenyl)-2-propylamine HCl : The iodine atom may enhance lipophilicity and facilitate interactions with hydrophobic binding pockets, similar to 4-(p-iodophenyl)butyric acid derivatives used in folate receptor-targeted therapies .
  • Mexiletine HCl: The 2,6-dimethylphenoxy group confers selectivity for voltage-gated sodium channels, reducing cardiac arrhythmias .
  • Ortetamine HCl : The o-tolyl group likely contributes to CNS stimulant activity, though its exact mechanism remains unclear .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability Notes
1-(p-Iodophenyl)-2-propylamine HCl ~309.6 (estimated) Not reported Likely DMSO-soluble Sensitive to light (iodine moiety)
Mexiletine HCl 215.72 203–205 Water-soluble Stable at room temperature
2-Phenyl-1-propanamine HCl 185.67 Not reported Organic solvents Industrial use; stable under inert conditions

Industrial and Clinical Relevance

  • Radiopharmaceuticals : The iodine atom in 1-(p-Iodophenyl)-2-propylamine HCl could be replaced with radioactive isotopes (e.g., ¹²³I or ¹³¹I) for imaging/therapy, akin to 2-(p-Iodophenyl)tetrazolium chloride derivatives .
  • Market Trends : 2-Phenyl-1-propanamine HCl has documented consumption data across industries, suggesting scalability for analogs like the target compound .

Actividad Biológica

Overview

1-(p-Iodophenyl)-2-propylamine hydrochloride, also known as p-Iodophenyl-2-propylamine, is a compound with significant biological activity, particularly in relation to serotonin receptors. Its structure includes an iodine substituent on the phenyl ring, which enhances its interaction with various biological targets. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

The primary biological activity of 1-(p-Iodophenyl)-2-propylamine hydrochloride is attributed to its role as a monoamine oxidase (MAO) inhibitor and a serotonin receptor modulator .

  • Monoamine Oxidase Inhibition : This compound inhibits MAO-A and MAO-B, enzymes responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .
  • Serotonin Receptor Interaction : It exhibits affinity for various serotonin receptors, particularly 5-HT2A and 5-HT1A receptors. Activation of these receptors has been linked to anxiolytic and antidepressant effects .

Pharmacological Effects

1-(p-Iodophenyl)-2-propylamine hydrochloride has been studied for its potential therapeutic effects in several conditions:

  • Mood Disorders : Due to its serotonergic activity, it has been investigated as a treatment for depression and anxiety disorders. Studies have shown that compounds with similar mechanisms can reduce symptoms in animal models .
  • Neuroprotective Effects : There is evidence suggesting that this compound may provide neuroprotection through its antioxidant properties and modulation of neuroinflammatory pathways .

Case Studies

Several studies have highlighted the biological effects of 1-(p-Iodophenyl)-2-propylamine hydrochloride:

  • Serotonin Toxicity Study : A study examined the effects of this compound on serotonin syndrome in rats. The findings indicated that doses leading to significant MAO inhibition resulted in observable behavioral changes consistent with increased serotonergic activity, such as head shakes and altered body temperature responses .
  • Behavioral Assessment : In another study focusing on preclinical models, administration of this compound led to enhanced locomotor activity and changes in anxiety-like behavior, suggesting its potential as an anxiolytic agent .

Data Table

The following table summarizes key pharmacological properties and findings related to 1-(p-Iodophenyl)-2-propylamine hydrochloride:

PropertyDescription
Chemical Structure 1-(p-Iodophenyl)-2-propylamine hydrochloride
CAS Number 21894-58-6
Molecular Weight 248.36 g/mol
Primary Action MAO inhibition
Receptor Affinity 5-HT1A, 5-HT2A
Therapeutic Applications Mood disorders, neuroprotection
Notable Effects Increased serotonin levels, anxiolytic properties

Q & A

Basic: What synthetic strategies mitigate dehalogenation during the preparation of 1-(p-Iodophenyl)-2-propylamine hydrochloride?

Methodological Answer:
To minimize dehalogenation of the p-iodo substituent, employ mild reducing agents (e.g., NaBH4 instead of LiAlH4) during the final reduction step of the nitro or imine intermediate. Use inert atmospheres (N2 or Ar) to prevent oxidative side reactions. Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature. Post-synthesis, purify using column chromatography with silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate) to separate dehalogenated byproducts .

Basic: How can the aqueous solubility of 1-(p-Iodophenyl)-2-propylamine hydrochloride be enhanced for biological assays?

Methodological Answer:
The hydrochloride salt form inherently improves solubility. For further optimization:

  • Use co-solvents like DMSO (≤10% v/v) in aqueous buffers.
  • Adjust pH to 4–6 (using phosphate or acetate buffers) to maintain protonation of the amine group.
  • Employ sonication or heating (≤40°C) to dissolve crystalline aggregates. Validate solubility via UV-Vis spectroscopy at λmax ~260 nm (aromatic absorption) .

Advanced: What analytical techniques resolve structural ambiguities in halogenated arylpropylamine derivatives?

Methodological Answer:

  • X-ray Crystallography: Ideal for confirming the p-iodo substitution pattern and hydrochloride salt formation. Heavy iodine atoms enhance diffraction contrast.
  • <sup>1</sup>H/<sup>13</sup>C NMR: Compare coupling patterns (e.g., aromatic protons) with analogs like Mexiletine HCl ( ). Use DEPT-135 to distinguish CH3/CH2 groups in the propylamine chain.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C9H13IN2·HCl) with <1 ppm error .

Advanced: How does the p-iodo substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance and electronic effects (σpara = +0.18) may reduce reactivity compared to bromo/chloro analogs. To enhance yields:

  • Use Pd(PPh3)4 with Cs2CO3 in DMF at 80–100°C.
  • Pre-activate the aryl iodide with microwave irradiation (150–200 W, 5 min).
  • Monitor dehalogenation via ICP-MS for iodine loss quantification .

Basic: What purification techniques effectively remove dehalogenated byproducts?

Methodological Answer:

  • Flash Chromatography: Use a gradient elution (e.g., 0–30% EtOAc in hexane) to separate the target compound (Rf ~0.3) from deiodinated byproducts (lower Rf).
  • Recrystallization: Dissolve in hot ethanol, then cool to −20°C to precipitate pure hydrochloride salt. Validate purity via HPLC (C18 column, 0.1% TFA in H2O:MeOH = 70:30) .

Advanced: What in vitro models assess the biological activity of 1-(p-Iodophenyl)-2-propylamine hydrochloride?

Methodological Answer:

  • Cardiovascular Models: Use Langendorff-perfused rat hearts (as in Mexiletine studies) to evaluate sodium channel blockade. Measure action potential duration (APD90) via patch-clamp electrophysiology .
  • Receptor Binding Assays: Screen against adrenergic (α2) or dopaminergic receptors using <sup>3</sup>H-labeled ligands (e.g., <sup>3</sup>H-rauwolscine). Calculate IC50 values with nonlinear regression analysis.
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS to estimate hepatic clearance .

Basic: How does the p-iodo substituent affect lipophilicity compared to other halogenated analogs?

Methodological Answer:
Calculate logP values using HPLC retention times (C18 column, isocratic MeOH:H2O = 60:40). The p-iodo group increases lipophilicity (logP ~2.8) compared to chloro (logP ~2.1) or fluoro (logP ~1.9) analogs. Validate with shake-flask method: partition between octanol and PBS (pH 7.4), measure concentration via UV .

Advanced: What computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with human serum albumin (PDB ID: 1AO6) to predict plasma protein binding.
  • ADMET Prediction Tools: Use SwissADME or pkCSM to estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (low), and CYP450 inhibition (CYP2D6, Ki ~5 µM).
  • Docking Studies: Target β1-adrenergic receptors (PDB ID: 7BWQ) to identify binding poses and affinity scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(p-Iodophenyl)-2-propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(p-Iodophenyl)-2-propylamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.